4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride

Catalog No.
S12770905
CAS No.
M.F
C23H22Cl3NS
M. Wt
450.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3...

Product Name

4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride

IUPAC Name

4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride

Molecular Formula

C23H22Cl3NS

Molecular Weight

450.8 g/mol

InChI

InChI=1S/C23H21Cl2NS.ClH/c1-26-13-21(20-11-18(24)12-23(25)22(20)14-26)17-8-5-9-19(10-17)27-15-16-6-3-2-4-7-16;/h2-12,21H,13-15H2,1H3;1H

InChI Key

AEQXPULHRFDTDJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)SCC4=CC=CC=C4.Cl

The compound 4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline; hydrochloride is a complex organic molecule characterized by its unique structural features, including a dichloro substitution and a benzylsulfanyl group. Its molecular formula is C24H20Cl2N2SC_{24}H_{20}Cl_{2}N_{2}S, and it has a molecular weight of approximately 455.4 g/mol. The presence of the isoquinoline core structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry.

The chemical reactivity of this compound can be attributed to its functional groups. The isoquinoline moiety is known for participating in various electrophilic and nucleophilic reactions. Notably, the dichloro substituents can undergo nucleophilic substitution reactions, while the sulfanyl group can participate in thiol-related reactions such as oxidation or substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological properties.

Research indicates that compounds similar to 4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The isoquinoline scaffold is particularly noted for its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its pharmacological potential.

The synthesis of 4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline typically involves multi-step synthetic routes. Common methods include:

  • Formation of the Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Chlorine Atoms: Chlorination reactions can be performed using reagents like thionyl chloride or phosphorus pentachloride.
  • Sulfanylation: The benzylsulfanyl group can be introduced via nucleophilic substitution or coupling reactions with sulfanyl precursors.
  • Hydrochloride Salt Formation: The final step often involves the formation of the hydrochloride salt to enhance solubility and stability.

The applications of this compound are primarily in the field of medicinal chemistry and drug development. Its potential as an anticancer agent or as a treatment for other diseases makes it a candidate for further pharmacological studies. Additionally, its unique structural features may allow it to serve as a lead compound for the design of new therapeutic agents.

Interaction studies are crucial for understanding how 4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline interacts with biological targets. Preliminary computational studies suggest that it may bind effectively to specific receptors or enzymes involved in disease processes. Experimental studies using techniques such as molecular docking and binding assays are necessary to elucidate these interactions further.

Several compounds share structural similarities with 4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline, including:

  • Benzylsulfanyl derivatives: Compounds containing benzylsulfanyl groups often exhibit similar biological activities due to their ability to interact with thiol groups in proteins.
  • Dichloroisoquinolines: Other dichloro-substituted isoquinolines have been studied for their anticancer properties.
  • Thioether-containing isoquinolines: These compounds may show enhanced reactivity and biological activity due to the presence of sulfur.

Comparison Table

Compound NameStructural FeaturesBiological Activity
4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolineIsoquinoline core; dichloro; benzylsulfanyl groupPotential anticancer and antimicrobial
Benzylsulfanyl derivativeBenzylsulfanyl groupAntimicrobial
DichloroisoquinolineIsoquinoline core; dichloroAnticancer
Thioether-containing isoquinolineIsoquinoline core; thioetherEnhanced reactivity

This comparison highlights the uniqueness of 4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline, particularly its specific combination of functional groups that may confer distinct biological properties not found in other similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

449.053854 g/mol

Monoisotopic Mass

449.053854 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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